molecular formula C13H17NO B1621627 N,N-Diethylcinnamamide CAS No. 27829-46-5

N,N-Diethylcinnamamide

Cat. No.: B1621627
CAS No.: 27829-46-5
M. Wt: 203.28 g/mol
InChI Key: GUYVMSJRMMFSQO-UHFFFAOYSA-N
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Description

N,N-Diethylcinnamamide is a chemical compound with the molecular formula C13H17NO . It is used in various chemical reactions and has been the subject of several studies .


Synthesis Analysis

The synthesis of this compound involves various techniques. One method involves the direct condensation of carboxylic acids and amines in the presence of TiCl4 . The amidation reaction is performed in pyridine at 85 °C with a wide range of substrates providing the corresponding amide products .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its molecular formula C13H17NO . More detailed structural analysis would require specific experimental techniques such as X-ray diffraction or NMR spectroscopy.


Chemical Reactions Analysis

This compound participates in various chemical reactions. For instance, it has been used in the synthesis of amides via the direct condensation of carboxylic acids and amines . It also reacts with bromine azide or bromine .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure. It is a compound with the molecular formula C13H17NO . Detailed information about its physical and chemical properties would require specific experimental measurements.

Scientific Research Applications

Topical Application in Cosmetic Products

One significant application of compounds related to N,N-Diethylcinnamamide, such as diethyltoluamide, is in cosmetic products like insect repellents and sunscreens. A study by Puglia et al. (2009) explored the use of diethyltoluamide and ethylhexyl p-methoxycinnamate, loaded into solid lipid nanoparticles, to reduce their percutaneous absorption. This approach aimed to minimize toxic effects while maintaining the efficacy of these active compounds on the skin surface for an extended duration (Puglia et al., 2009).

Antimicrobial and Anti-Inflammatory Properties

The synthesis and characterization of novel N-arylcinnamamides, which share a structural similarity with this compound, have shown promising biological activities. A study by Kos et al. (2020) demonstrated that these compounds possess antimicrobial activities against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. Additionally, some compounds in this series displayed significant anti-inflammatory potential, attenuating lipopolysaccharide-induced NF-κB activation, a critical factor in inflammatory responses (Kos et al., 2020).

Schistosomiasis Prophylaxis

N,N-Diethyl-m-toluamide (DEET), a related compound, was studied for its potential as a prophylactic against schistosomiasis in vivo. Jackson et al. (2003) found that topical application of DEET after exposure to lake water effectively prevented infection in subjects during a 3-week expedition to Lake Malawi (Jackson et al., 2003).

Antimicrobial and Cytotoxicity Activities

The synthesis of this compound derivatives has been explored for their potential antimicrobial and cytotoxicity activities. Sabry et al. (2011) reported the creation of compounds with antimicrobial properties and evaluated their cytotoxicity, highlighting the potential for these derivatives in pharmaceutical applications (Sabry et al., 2011).

Future Directions

The future directions for research on N,N-Diethylcinnamamide could involve further studies on its synthesis, chemical reactions, and potential applications. There is also a need for more detailed studies on its physical and chemical properties, safety and hazards, and mechanism of action .

Mechanism of Action

Target of Action

N,N-Diethylcinnamamide is a derivative of cinnamamideFor instance, some cinnamamide derivatives have demonstrated inhibitory activity against α-glucosidase . This enzyme plays a crucial role in carbohydrate metabolism by breaking down complex sugars into glucose. Inhibition of α-glucosidase can help manage blood sugar levels, particularly in individuals with diabetes.

Mode of Action

Based on the known actions of similar compounds, it is plausible that this compound interacts with its target enzyme, α-glucosidase, by binding to its active site and preventing the enzyme from catalyzing its normal reactions . This results in decreased breakdown of complex carbohydrates, thereby reducing the release of glucose into the bloodstream.

Biochemical Pathways

The primary biochemical pathway affected by this compound, given its potential α-glucosidase inhibitory activity, would be carbohydrate digestion and absorption. By inhibiting α-glucosidase, this compound could slow down the breakdown of complex carbohydrates into glucose, thus reducing postprandial (after-meal) blood sugar spikes .

Result of Action

The molecular and cellular effects of this compound’s action would likely involve a reduction in the activity of α-glucosidase, leading to a decrease in the rate of carbohydrate digestion. This could result in lower postprandial blood glucose levels, which could be beneficial for managing blood sugar levels in individuals with diabetes .

Properties

IUPAC Name

N,N-diethyl-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-3-14(4-2)13(15)11-10-12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYVMSJRMMFSQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C=CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30950504
Record name N,N-Diethyl-3-phenylprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30950504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27829-46-5
Record name N,N-Diethyl-3-phenylprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30950504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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